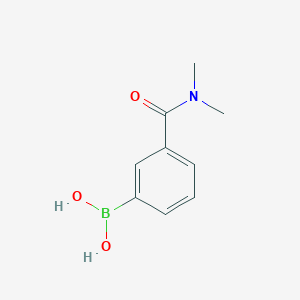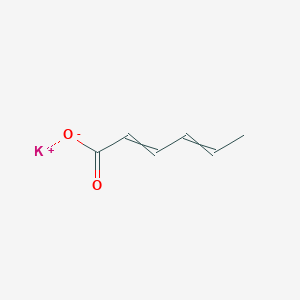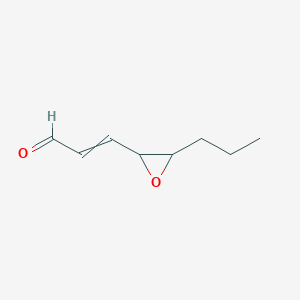
3-(3-Propyloxiran-2-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Propyloxiran-2-yl)prop-2-enal is a chemical compound that belongs to the class of α,β-unsaturated aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
3-(3-Propyloxiran-2-yl)prop-2-enal has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of α,β-unsaturated aldehydes, which have potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 3-(3-Propyloxiran-2-yl)prop-2-enal is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can result in the formation of covalent bonds, which can lead to the inhibition of enzymes or other biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-Propyloxiran-2-yl)prop-2-enal are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Propyloxiran-2-yl)prop-2-enal in lab experiments is its high reactivity, which allows for the formation of covalent bonds with nucleophiles. However, its cytotoxic effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(3-Propyloxiran-2-yl)prop-2-enal in scientific research. It could be used in the synthesis of new compounds with potential pharmaceutical applications. It could also be used in the development of new enzyme inhibitors. Further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(3-Propyloxiran-2-yl)prop-2-enal is a unique chemical compound that has various applications in scientific research. Its high reactivity and potential pharmaceutical applications make it an attractive compound for further study. However, its cytotoxic effects and limited understanding of its mechanism of action may limit its use in certain experiments. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-(3-Propyloxiran-2-yl)prop-2-enal involves the reaction of 3-chloropropene oxide with acrolein in the presence of a base catalyst. This reaction results in the formation of the desired product with a yield of around 70%.
Propriétés
Numéro CAS |
134452-45-2 |
|---|---|
Nom du produit |
3-(3-Propyloxiran-2-yl)prop-2-enal |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-(3-propyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3 |
Clé InChI |
RBBPXPMPGIPSJY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C=CC=O |
SMILES canonique |
CCCC1C(O1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





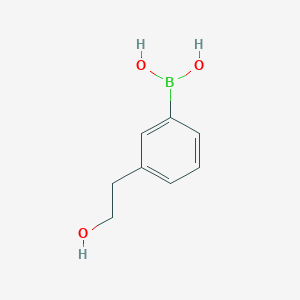
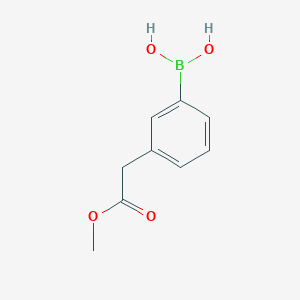
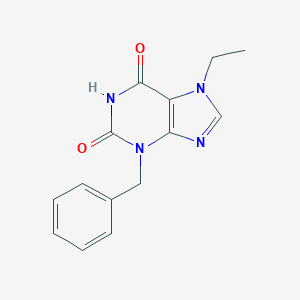
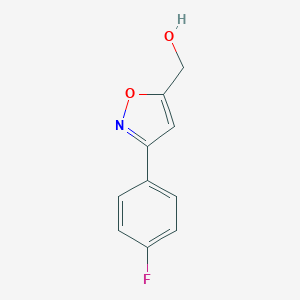
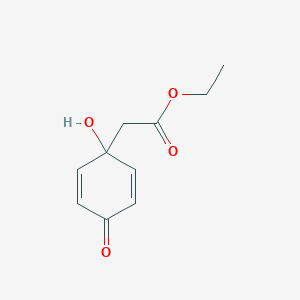
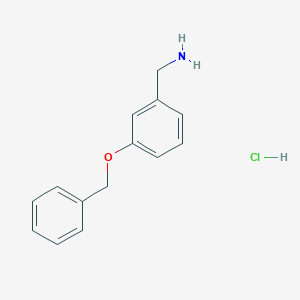
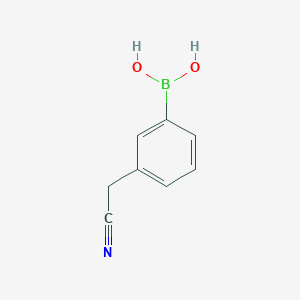
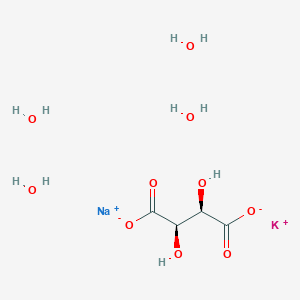
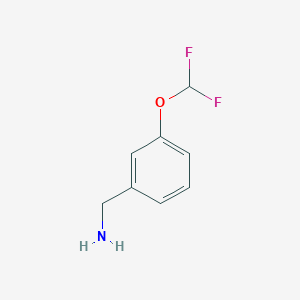
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
